5-Aminopyrimidine-2-carbonitrile: A Technical Overview of its Chemical Properties and Therapeutic Potential
5-Aminopyrimidine-2-carbonitrile: A Technical Overview of its Chemical Properties and Therapeutic Potential
Disclaimer: Detailed experimental data and established chemical properties for 5-Aminopyrimidine-2-carbonitrile are not extensively available in publicly accessible scientific literature. This guide provides calculated properties and summarizes the well-documented synthesis, reactivity, and significant biological activities of the closely related aminopyrimidine-carbonitrile scaffold, which serves as a critical pharmacophore in modern drug discovery.
Core Chemical Properties
While specific experimental values are not available, the fundamental properties of 5-Aminopyrimidine-2-carbonitrile can be calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄ | Calculated |
| Molecular Weight | 120.12 g/mol | Calculated |
| IUPAC Name | 5-aminopyrimidine-2-carbonitrile | N/A |
| CAS Number | Not Found | N/A |
| Canonical SMILES | C1=C(C=NC(=N1)N)C#N | Calculated |
| Topological Polar Surface Area | 75.6 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
Note: Data for the isomer 2-Aminopyrimidine-5-carbonitrile (CAS 1753-48-6) is available and shows properties such as a melting point of 300-310 °C (decomposed) and a predicted boiling point of 387.9 °C.[2] These values should not be considered transferable to 5-Aminopyrimidine-2-carbonitrile.
Synthesis and Experimental Protocols
The pyrimidine-5-carbonitrile core is typically synthesized via a multi-component condensation reaction. A general and widely adopted protocol involves the reaction of an appropriate aldehyde, a compound with an active methylene group (like malononitrile), and a binucleophile such as urea, thiourea, or guanidine.[3][4] This approach is valued for its efficiency and ability to generate molecular diversity.
General Experimental Protocol: One-Pot Synthesis of the Pyrimidine-5-Carbonitrile Scaffold
This protocol is a generalized representation based on common methods for synthesizing related structures.[3][4]
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Reagent Preparation : In a round-bottom flask, equimolar amounts of a selected aldehyde, malononitrile, and urea (or thiourea) are combined.
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Catalyst and Solvent : A catalyst, such as potassium carbonate or ammonium chloride, is added to the mixture.[3][4] The reaction can be performed in a solvent like absolute ethanol or under solvent-free conditions by heating.[3][4]
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Reaction Conditions : The reaction mixture is heated under reflux for several hours. Reaction progress is monitored using thin-layer chromatography (TLC).
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Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.
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Purification : The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol or DMF/water) to yield the pure pyrimidine-5-carbonitrile derivative.
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Characterization : The final product's structure and purity are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.
Spectroscopic Data Profile (Anticipated)
While experimental spectra for 5-Aminopyrimidine-2-carbonitrile are unavailable, the expected signals in IR and NMR spectroscopy can be inferred from data on analogous structures.[3]
| Spectroscopy | Feature | Expected Signal Range |
| IR | N-H stretching (amine) | 3500-3300 cm⁻¹ |
| C≡N stretching (nitrile) | 2230-2210 cm⁻¹ | |
| C=N, C=C stretching (ring) | 1650-1550 cm⁻¹ | |
| ¹H NMR | Amine protons (-NH₂) | δ 6.0-8.0 ppm (broad singlet, D₂O exchangeable) |
| Pyrimidine ring protons | δ 8.0-9.0 ppm | |
| ¹³C NMR | Nitrile carbon (-CN) | δ 115-120 ppm |
| Pyrimidine ring carbons | δ 150-170 ppm |
Note: These are generalized ranges based on pyrimidine-5-carbonitrile derivatives and may vary for the specific target compound.[3]
Biological Activity and Drug Development Potential
The aminopyrimidine-carbonitrile scaffold is a cornerstone in the development of targeted cancer therapies, primarily as a potent inhibitor of protein kinases that are crucial for tumor growth and survival.
Kinase Inhibition in Cancer Therapy
Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as inhibitors of key signaling proteins, including:
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Epidermal Growth Factor Receptor (EGFR) : Many pyrimidine-5-carbonitrile compounds have been designed as EGFR tyrosine kinase inhibitors (TKIs).[5][6] By blocking EGFR, these agents can halt the signaling cascades that lead to cell proliferation, survival, and metastasis in cancers such as non-small cell lung cancer.[6] Some derivatives have shown efficacy against both wild-type (EGFRWT) and resistant mutant forms (EGFRT790M).[7]
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The scaffold is also a key component of VEGFR-2 inhibitors.[8] By inhibiting VEGFR-2, these compounds disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, effectively starving the tumor.[8]
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Dual Kinase Inhibition : The versatility of the scaffold allows for the design of dual inhibitors that target multiple oncogenic pathways simultaneously. For instance, compounds have been developed to dually inhibit EGFR and Cyclooxygenase-2 (COX-2), another protein implicated in cancer progression.[6]
Caption: Role of the pyrimidine-carbonitrile scaffold in inhibiting cancer pathways.
Apoptosis Induction and Cell Cycle Arrest
Beyond direct enzyme inhibition, pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8] Mechanistic studies reveal that potent compounds can arrest the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[8] This dual action of blocking growth signals and actively inducing cell death makes this chemical class a promising area for the development of new anticancer agents.[7]
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. cbijournal.com [cbijournal.com]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
